molecular formula C15H17N5O3S2 B2737429 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1170885-86-5

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2737429
CAS No.: 1170885-86-5
M. Wt: 379.45
InChI Key: RUXDBRGKWJVMGN-UHFFFAOYSA-N
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Description

Benzothiazole derivatives have been studied for their potential anti-inflammatory and anti-tubercular properties . They are synthesized by coupling substituted 2-amino benzothiazoles with other compounds .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling substituted 2-amino benzothiazoles with other compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are determined by their C, H and N analysis .

Scientific Research Applications

Antibacterial and Antifungal Agents Compounds structurally related to N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide have been synthesized and evaluated for their antibacterial and antifungal activities. For example, novel analogs of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus have shown promising antibacterial activity against pathogens such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity, without being cytotoxic to mammalian cells at effective concentrations (Palkar et al., 2017). This suggests potential research pathways for the development of new antimicrobial agents.

Anticancer Research Structurally related compounds have also been synthesized and evaluated for their anticancer activity. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent anti-tumor agents against various cancer cell lines, including those for colon and breast cancer, demonstrating significant effects in mouse tumor model cancer cell lines (Nassar et al., 2015). These findings indicate a potential area of research for the design and synthesis of novel compounds with anticancer properties.

Antioxidant Properties Research into the antioxidant properties of related compounds, such as N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, has revealed moderate to significant radical scavenging activity. This suggests the potential for these compounds to serve as templates for the development of new antioxidants (Ahmad et al., 2012).

Antitumor and Anti-lipoxygenase Agents Further, novel pyrazolopyrimidines derivatives have been explored for their antitumor and anti-5-lipoxygenase activities, showcasing structure-activity relationships crucial for the development of new therapeutic agents (Rahmouni et al., 2016). This area of research emphasizes the potential for designing compounds targeting specific pathways in cancer and inflammation.

Mechanism of Action

While the specific mechanism of action for your compound is not available, benzothiazole derivatives have shown inhibition potency against M. tuberculosis .

Future Directions

Benzothiazole derivatives have shown promise in medical research, particularly in the development of anti-tubercular compounds . Future research may focus on enhancing their potency and reducing any potential side effects.

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S2/c1-4-20-12(7-8-16-20)14(21)18-15-17-11-6-5-10(9-13(11)24-15)25(22,23)19(2)3/h5-9H,4H2,1-3H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXDBRGKWJVMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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